4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride
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Overview
Description
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by a fused benzene and imidazole ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent reduction. The reaction is often carried out in the presence of a catalyst such as copper chloride (CuCl) and a base like triethylamine (TEA) in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated as a hydrochloride salt to improve its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated, acylated, or sulfonylated derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a similar core structure but lacking the tetrahydro and amine functionalities.
2-Methylbenzimidazole: A methyl-substituted derivative with different biological properties.
5,6-Dimethylbenzimidazole: Another derivative with distinct chemical and biological characteristics.
Uniqueness
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of the tetrahydro and amine groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12ClN3 |
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Molecular Weight |
173.64 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-3H-benzimidazol-5-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h4-5H,1-3,8H2,(H,9,10);1H |
InChI Key |
WTJQTYDVCQQYRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)NC=N2.Cl |
Origin of Product |
United States |
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